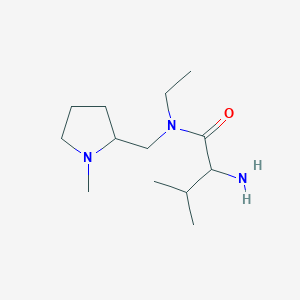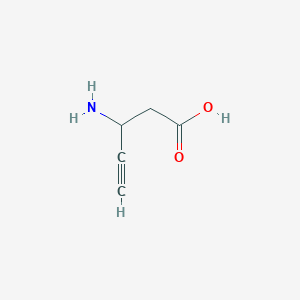
3-Aminopent-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopent-4-ynoic acid is a synthetic amino acid with the molecular formula C5H7NO2 It is characterized by the presence of an amino group (-NH2) and a terminal alkyne group (-C≡C-H)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopent-4-ynoic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction. In this method, (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB is prepared and then functionalized via Sonogashira cross-coupling reactions to yield (S)-2-amino-5-arylpent-4-ynoic acid-Ni-(S)-BPB . The reaction conditions for the cross-coupling reaction are optimized to produce high yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted amino acids.
Aplicaciones Científicas De Investigación
3-Aminopent-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential as an inhibitor of enzymes such as aldose reductase.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Aminopent-4-ynoic acid involves its interaction with specific molecular targets. For example, it acts as a highly selective inhibitor of aldose reductase (ALR2) over ALR1 . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its inhibitory effects. Molecular docking studies have been conducted to identify the putative binding mode of the compound in these enzymes .
Comparación Con Compuestos Similares
3-Aminopent-4-ynoic acid can be compared with other similar compounds, such as:
4-Aminohex-5-ynoic acid: This compound also contains an alkyne group and exhibits similar inhibitory activity against enzymes.
Gabaculine: Another enzyme-activated irreversible inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific structure, which allows it to selectively inhibit certain enzymes while exhibiting high optical purity and biological activity .
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
3-aminopent-4-ynoic acid |
InChI |
InChI=1S/C5H7NO2/c1-2-4(6)3-5(7)8/h1,4H,3,6H2,(H,7,8) |
Clave InChI |
XGQIOYFCWIMPSU-UHFFFAOYSA-N |
SMILES canónico |
C#CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


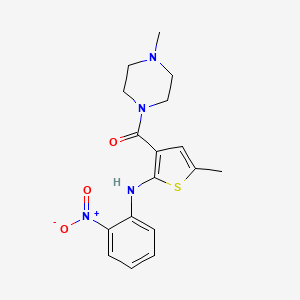
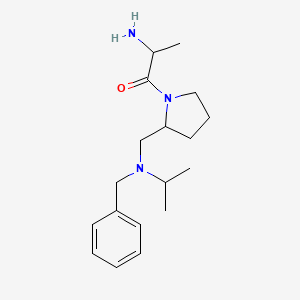
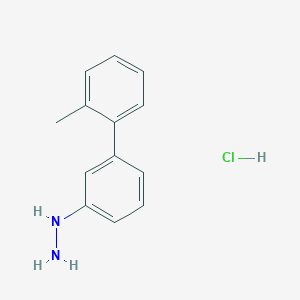
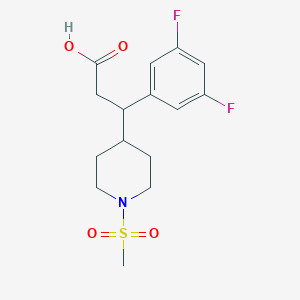
![13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester](/img/structure/B14782326.png)
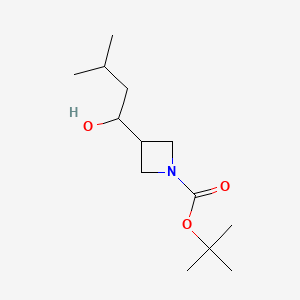
![Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer](/img/structure/B14782329.png)
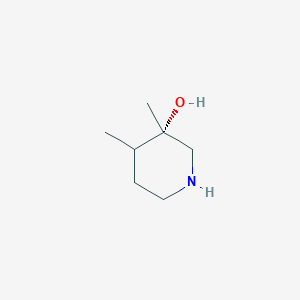
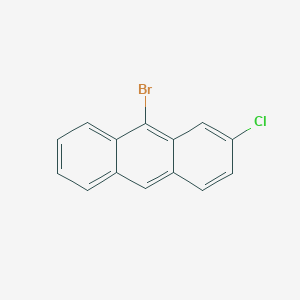
![3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14782337.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14782341.png)
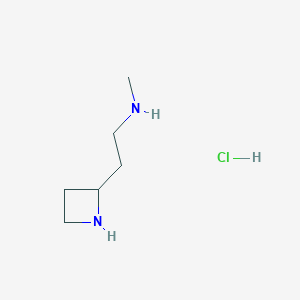
![1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14782366.png)
